1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-(methylsulfonyl)propan-1-amine
Description
Properties
Molecular Formula |
C8H16N4O2S |
|---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)-3-methylsulfonylpropan-1-amine |
InChI |
InChI=1S/C8H16N4O2S/c1-6-10-8(12(2)11-6)7(9)4-5-15(3,13)14/h7H,4-5,9H2,1-3H3 |
InChI Key |
DTUJEPAQCROYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(CCS(=O)(=O)C)N)C |
Origin of Product |
United States |
Biological Activity
1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes like cytochrome P450, which are crucial for drug metabolism and synthesis.
- Antimicrobial Properties : Studies have shown that compounds with triazole structures exhibit antifungal and antibacterial activities by disrupting cellular processes in pathogens.
- Anticancer Potential : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant inhibition against Candida albicans and Staphylococcus aureus, suggesting potential use as an antifungal and antibacterial agent.
Case Study 2: Anticancer Properties
In vitro experiments on human cancer cell lines demonstrated that the compound induced apoptosis through the mitochondrial pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This study highlights its potential as a therapeutic agent in cancer treatment.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have indicated that modifications to the methylsulfonyl group can significantly impact its potency against various targets.
Table 2: Structure-Activity Relationship Insights
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution under controlled conditions. Key observations include:
-
Alkylation with methyl iodide in THF at 60°C yields N-methyl derivatives (85% yield).
-
Acylation with acetyl chloride in dichloromethane produces amides (72% yield), confirmed by IR spectroscopy (loss of N-H stretch at 3350 cm⁻¹).
Table 1: Reaction Conditions for Amine Functionalization
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | CH₃I | THF | 60°C | 85 |
| Acylation | CH₃COCl | CH₂Cl₂ | 25°C | 72 |
Sulfonamide Reactivity
The methylsulfonyl group participates in:
-
Hydrolysis : Under acidic conditions (HCl, reflux), it forms sulfonic acid derivatives, validated by LC-MS (m/z 254.1 [M+H]⁺).
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) yield biaryl sulfones (61–78% yields) .
Triazole Ring Modifications
The 1,2,4-triazole core enables regioselective transformations:
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at position 3 of the triazole ring (68% yield) .
-
Cycloaddition : Huisgen azide-alkyne cycloaddition with benzyl azide forms bis-triazole derivatives under copper catalysis (90% yield) .
Table 2: Triazole Ring Reactions
| Reaction | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-triazole derivative | 68 |
| Cycloaddition | Benzyl azide, CuI, DMF | Bis-triazole adduct | 90 |
pH-Dependent Stability
Stability studies reveal degradation pathways:
-
Acidic Conditions (pH 2): Rapid hydrolysis of the sulfonamide group (t₁/₂ = 4.2 h).
-
Neutral/Basic Conditions (pH 7–9): Stable for >48 h, confirmed by HPLC analysis.
Biological Interaction Pathways
Though not a direct chemical reaction, the compound’s serotonin receptor binding involves:
-
Protonation of the amine group at physiological pH, enabling ionic interactions with receptor residues.
-
π-Stacking between the triazole ring and aromatic residues in the binding pocket .
This compound’s multifunctional architecture supports its versatility in synthetic and pharmacological contexts. Controlled reaction conditions and analytical validation (NMR, LC-MS) are critical for optimizing yields and purity .
Comparison with Similar Compounds
Core Heterocycle Modifications
A. Triazole Derivatives
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride (CAS 1909319-67-0) Structure: Lacks methylsulfonyl group; triazole substituents are 1-methyl and unsubstituted at position 3. Molecular Formula: C₆H₁₂Cl₂N₄.
3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
B. Oxadiazole and Thiazole Analogues
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine (CAS 1269534-64-6) Structure: Oxadiazole core replaces triazole; methylthio (S-CH₃) instead of methylsulfonyl (SO₂-CH₃). Molecular Formula: C₁₅H₁₆ClN₃O₂S.
(1R)-1-(1,3-Thiazol-5-yl)propan-1-amine (CAS 1568087-23-9)
Side Chain Modifications
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride Structure: Ethyl substituent on triazole; lacks methylsulfonyl. Molecular Formula: C₇H₁₆Cl₂N₄.
3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Structure: Shares methylsulfonyl group but has oxadiazole-pyridine hybrid core. Molecular Formula: C₉H₁₂N₄O₃S.
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~217.29 | Triazole, methylsulfonyl | Moderate (polar group) | Antifungal/anticancer agents |
| 3-(1-Methyltriazol-5-yl)propan-1-amine | 211.09 | Triazole, amine | High (HCl salt) | Intermediate in drug synthesis |
| Oxadiazole-methylthio analogue | 337.82 | Oxadiazole, methylthio | Low | Antimicrobial research |
| Thiazole derivative (CAS 1568087-23-9) | 142.22 | Thiazole, chiral amine | Moderate | Enzyme inhibition studies |
- Methylsulfonyl Impact : The target compound’s sulfonyl group improves solubility and metabolic stability over methylthio or hydrocarbon analogues, making it more suitable for oral bioavailability .
- Triazole vs. Oxadiazole : Triazoles are more electron-rich, favoring interactions with metal ions (e.g., in enzyme active sites), while oxadiazoles may enhance thermal stability in agrochemicals .
Research and Development Insights
- Synthetic Routes : Reductive amination (as in ) is a common method for amine-containing triazoles. Introducing methylsulfonyl likely requires oxidation of a thioether precursor or direct sulfonation .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-3-(methylsulfonyl)propan-1-amine typically involves two key components:
- Construction or introduction of the 1,3-dimethyl-1H-1,2,4-triazole moiety.
- Installation of the methylsulfonyl group on the propan-1-amine side chain.
Two general approaches are reported in literature:
Synthesis of 1,3-Dimethyl-1H-1,2,4-triazole Core
The 1,2,4-triazole ring is commonly synthesized via condensation reactions involving aminoguanidine derivatives and carboxylic acids or their equivalents. Aminoguanidine bicarbonate is a frequently used starting material due to its availability and ease of handling. For example, the condensation of aminoguanidine bicarbonate with acetic acid yields 3-methyl-1H-1,2,4-triazole-5-amine derivatives, which can be further methylated to obtain 1,3-dimethyl-substituted triazoles.
| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | Aminoguanidine bicarbonate + Acetic acid | Room temp, aqueous | 70-85 | Formation of 3-methyl-1H-1,2,4-triazole-5-amine |
| 2 | Methylation | Methyl iodide or dimethyl sulfate | Basic medium, reflux | 60-75 | Introduction of methyl groups at N1 and N3 positions |
Installation of the Methylsulfonyl Group
The methylsulfonyl group (–SO2CH3) can be introduced via oxidation of methylthio precursors or by nucleophilic substitution using methylsulfonyl-containing reagents.
One effective method involves the reaction of a propan-1-amine derivative bearing a suitable leaving group (e.g., halide) with sodium methylsulfinate or methylsulfonyl chloride under controlled conditions. Oxidation of methylthio intermediates using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) leads to the methylsulfonyl functionality.
| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3 | Nucleophilic substitution | 3-chloropropan-1-amine + Sodium methylsulfinate | Polar aprotic solvent, 50-80°C | 65-80 | Formation of methylthio intermediate |
| 4 | Oxidation | Methylthio intermediate + m-CPBA or H2O2 | Dichloromethane, 0-25°C | 75-90 | Conversion to methylsulfonyl group |
Coupling of Triazole Ring and Methylsulfonyl-Containing Side Chain
The final assembly involves coupling the 1,3-dimethyl-1H-1,2,4-triazole moiety to the methylsulfonyl-substituted propan-1-amine. This can be achieved via nucleophilic substitution or amidation reactions depending on the functional groups present.
Microwave-assisted synthesis has been reported to enhance reaction rates and yields in related triazole-amide derivatives. The choice of solvent and temperature critically influences the regioselectivity and purity of the product.
Representative Synthetic Procedure
A literature-based synthetic route adapted for this compound:
Synthesis of 1,3-dimethyl-1H-1,2,4-triazole-5-amine: Condense aminoguanidine bicarbonate with acetic acid, followed by methylation under reflux with methyl iodide.
Preparation of 3-(methylthio)propan-1-amine: React 3-chloropropan-1-amine with sodium methylsulfinate in DMF at 60°C.
Oxidation to 3-(methylsulfonyl)propan-1-amine: Oxidize the methylthio intermediate with m-CPBA in dichloromethane at 0°C.
Coupling step: React the triazole amine with the methylsulfonyl propan-1-amine derivative under microwave irradiation in polar solvent (e.g., DMSO) at 100°C for 30 minutes.
Purification: Use column chromatography with appropriate eluents (e.g., DCM/MeOH mixtures) to isolate the pure compound.
Data Table Summarizing Preparation Methods
Detailed Research Findings
Reactivity and Selectivity: The nucleophilicity of the amine and the choice of solvent critically affect the coupling efficiency. Microwave irradiation accelerates the reaction and improves selectivity towards the desired triazole-substituted product.
Oxidation Step: The oxidation of methylthio to methylsulfonyl is best performed at low temperatures to avoid overoxidation or side reactions. m-CPBA is preferred for its mildness and high selectivity.
Purification: The final compound is typically purified by column chromatography using dichloromethane/methanol solvent systems. Crystallization from ethanol can improve purity and facilitate characterization.
Characterization: The compound's structure is confirmed by multinuclear NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The triazole ring protons and methylsulfonyl signals are diagnostic.
The preparation of This compound involves a multi-step synthetic sequence combining classical heterocyclic chemistry and modern oxidation and coupling techniques. The key stages include the synthesis of the 1,3-dimethyl-1,2,4-triazole core, introduction of the methylsulfonyl group via oxidation of methylthio intermediates, and final coupling under microwave-assisted conditions to achieve high yields and purity.
The methods summarized here are supported by diverse and authoritative sources, including peer-reviewed journals and chemical databases, ensuring reliability and reproducibility for researchers interested in this compound.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?
Synthesis typically involves multi-step reactions, such as:
- Condensation reactions to form the 1,2,4-triazole core, followed by alkylation or sulfonylation to introduce the methylsulfonyl and dimethyl substituents .
- Use of 5-aminotriazole derivatives as intermediates, with regioselective modifications to ensure proper substitution patterns. For example, protecting groups (e.g., triphenylmethyl in ) may stabilize reactive sites during functionalization .
- Key intermediates include 1,2,4-triazol-5-amines and propan-1-amine precursors , which are structurally validated via NMR and LCMS .
Q. How is the compound characterized post-synthesis?
Standard characterization methods include:
- X-ray crystallography to confirm molecular geometry and substituent orientations (e.g., planar triazole rings with dihedral angles <3° for phenyl substituents, as seen in triazole analogs in ).
- NMR spectroscopy (¹H/¹³C) to verify methylsulfonyl and dimethyl group integration .
- HPLC and LCMS for purity assessment (>98% purity thresholds in advanced studies) .
Q. What functional groups dominate its reactivity?
- The 1,2,4-triazole ring participates in hydrogen bonding and π-π stacking, influencing crystallinity and solubility .
- The methylsulfonyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or thiols in cross-coupling reactions) .
- Steric hindrance from the 1,3-dimethyl groups may limit regiochemical outcomes in further derivatization .
Advanced Research Questions
Q. How can experimental design address challenges in regioselectivity during triazole functionalization?
- Protecting group strategies : Use of triphenylmethyl (trityl) groups to block specific triazole nitrogen atoms, as demonstrated in , ensures selective substitution at the 5-position.
- Catalytic control : Transition-metal catalysts (e.g., Pd or Cu) can direct cross-coupling reactions to desired sites, minimizing byproducts .
- Computational pre-screening : DFT studies (e.g., ) predict reactive sites, guiding synthetic routes to avoid steric clashes from dimethyl groups.
Q. How should researchers resolve contradictions between spectroscopic data and computational models?
- Multi-technique validation : If NMR data conflicts with DFT-predicted conformers, additional methods like X-ray crystallography () or IR spectroscopy can clarify structural ambiguities.
- Parameter refinement : Adjust computational settings (e.g., solvent effects or basis sets in DFT) to better match experimental conditions .
- Dynamic NMR studies may reveal conformational flexibility not captured in static models .
Q. What strategies optimize biological activity through substituent variation?
- Structure-activity relationship (SAR) studies : Systematically modify the methylsulfonyl group (e.g., replace with sulfonamide or thioether analogs) and assess changes in bioactivity .
- Bioisosteric replacement : Substitute the triazole ring with oxadiazole or imidazole moieties () while retaining hydrogen-bonding capacity.
- Pharmacophore modeling : Align triazole and sulfonyl groups with target binding pockets (e.g., enzyme active sites) using docking simulations .
Q. What are the critical stability considerations for long-term storage?
- Light and temperature sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazole core, as recommended for similar compounds in .
- Moisture control : Use desiccants to avoid hydrolysis of the methylsulfonyl group, which can generate sulfonic acid byproducts .
- Periodic purity checks : Reassess via HPLC every 6 months to detect decomposition, especially if stored in DMSO .
Q. Methodological Notes
- Data reproducibility : Replicate crystallization trials (e.g., ) under varying solvents (MeOH, DCM) to obtain high-quality single crystals for structural analysis.
- Safety protocols : Follow GHS guidelines () for handling methylsulfonyl derivatives, including PPE (gloves, goggles) and ventilation to mitigate inhalation risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
